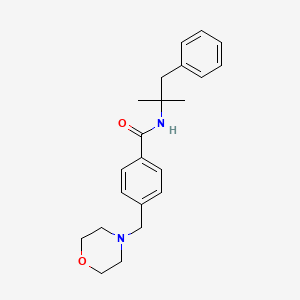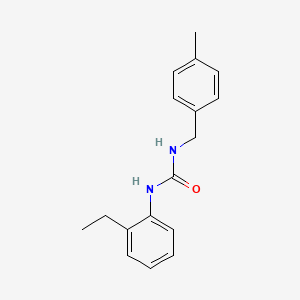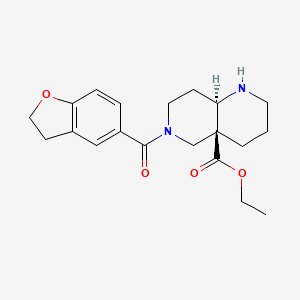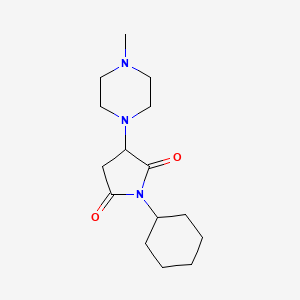amine dihydrochloride](/img/structure/B5338588.png)
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondria in various biological processes.
Mécanisme D'action
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride inhibits mitochondrial complex I, which is the first enzyme in the electron transport chain. This inhibition leads to the disruption of the electron transport chain and the generation of reactive oxygen species. The generation of reactive oxygen species can lead to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids. The inhibition of mitochondrial complex I by this compound has been shown to induce apoptosis in various cell types.
Biochemical and Physiological Effects:
The inhibition of mitochondrial complex I by this compound has been shown to induce a variety of biochemical and physiological effects. These effects include the generation of reactive oxygen species, the disruption of the electron transport chain, the induction of apoptosis, and the activation of various signaling pathways. This compound has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondria in various biological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to using this compound in lab experiments. This compound is toxic to cells and can induce apoptosis, which can limit its use in certain experiments. Additionally, the inhibition of mitochondrial complex I by this compound can lead to the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components.
Orientations Futures
For research on [3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride include the development of new compounds that can selectively target mitochondrial complex I, the study of the role of mitochondria in cancer and aging, and the development of new techniques for studying mitochondrial function.
Méthodes De Synthèse
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride can be synthesized using a multi-step process that involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-(4-morpholinyl)propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride has been extensively used in scientific research to study the role of mitochondria in various biological processes. This compound is a potent inhibitor of mitochondrial complex I, which leads to the disruption of the electron transport chain and the generation of reactive oxygen species. These effects have been used to study the role of mitochondria in neurodegenerative diseases such as Parkinson's disease. This compound has also been used to study the role of mitochondria in cancer and aging.
Propriétés
IUPAC Name |
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-20-15-6-5-14(16(21-2)17(15)22-3)13-18-7-4-8-19-9-11-23-12-10-19;;/h5-6,18H,4,7-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJDUQCNGOLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCCN2CCOCC2)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)

![3-(3,4-difluorophenyl)-5-[2-(1H-imidazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338522.png)
![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5338528.png)




![N~1~,N~1~-diethyl-N~4~-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5338565.png)

![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B5338574.png)

![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338600.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5338602.png)
